molecular formula C30H25N5O5 B2758930 5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 477709-20-9

5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2758930
CAS RN: 477709-20-9
M. Wt: 535.56
InChI Key: NRRZRTGVEFXKNY-UHFFFAOYSA-N
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Description

The compound “5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The compound would likely exhibit a combination of aromatic and non-aromatic character, due to the presence of the phenyl, pyrrole, and pyrazole rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The aromatic rings could also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of multiple polar groups (such as the amide and ether groups) could make the compound relatively polar, which would influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

  • Compounds related to "5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide" have been synthesized through various chemical reactions, with their structures established using elemental analysis and spectral data. These compounds are of interest due to their potential biological activities, including cytotoxicity against cancer cells (Hassan et al., 2014), (Hassan et al., 2015).

Cytotoxic Activity

  • The cytotoxic activities of these compounds have been evaluated against various cancer cell lines, with some showing promising results. Such research paves the way for the development of new anticancer agents (Hassan et al., 2014), (Hassan et al., 2015).

Anti-inflammatory and Analgesic Activities

  • Some derivatives exhibit significant anti-inflammatory and analgesic activities, highlighting their potential as therapeutic agents for treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).

Structure-Activity Relationships

  • Research into the structure-activity relationships (SAR) of these compounds aids in understanding how structural modifications can influence biological activity. This knowledge is crucial for designing more effective drugs (Rahmouni et al., 2016), (Hafez et al., 2013).

X-ray Crystallography and Molecular Studies

  • The crystal structures and molecular conformations of these compounds have been explored through X-ray crystallography, providing insights into their potential interactions with biological targets. Such studies are essential for understanding the mechanisms of action at a molecular level (Kumara et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information .

properties

IUPAC Name

5-[2-[2-(4-methoxyanilino)-2-oxoacetyl]pyrrol-1-yl]-N-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N5O5/c1-39-23-14-10-20(11-15-23)32-28(37)25-19-31-35(22-7-4-3-5-8-22)30(25)34-18-6-9-26(34)27(36)29(38)33-21-12-16-24(40-2)17-13-21/h3-19H,1-2H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRZRTGVEFXKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4C(=O)C(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

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